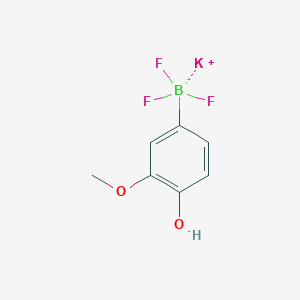
Ethyl 2-bromo-6-fluoro-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-fluoro-4-methylbenzoate: is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, specifically an ethyl ester, and features bromine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-bromo-6-fluoro-4-methylbenzoate typically begins with 2-bromo-6-fluoro-4-methylbenzoic acid.
Esterification Reaction: The benzoic acid derivative undergoes esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting product is purified by distillation or recrystallization to obtain this compound with high purity.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the esterification process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automated Purification: Employing automated purification techniques such as chromatography and distillation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-bromo-6-fluoro-4-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluoro-4-methylbenzoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Ethyl 2-azido-6-fluoro-4-methylbenzoate, ethyl 2-thio-6-fluoro-4-methylbenzoate.
Reduction: Ethyl 2-fluoro-4-methylbenzoate.
Oxidation: Ethyl 2-bromo-6-fluoro-4-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development due to its unique structural features that may impart biological activity.
Biochemical Studies: Utilized in biochemical studies to understand the interactions of halogenated aromatic compounds with biological systems.
Industry:
Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Agrochemicals: Employed in the synthesis of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-fluoro-4-methylbenzoate is primarily based on its ability to undergo various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can participate in nucleophilic substitution and other reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloro-6-fluoro-4-methylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 2-bromo-4-methylbenzoate: Lacks the fluorine atom present in ethyl 2-bromo-6-fluoro-4-methylbenzoate.
Uniqueness:
This compound is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique combination imparts specific reactivity and properties that are valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
ethyl 2-bromo-6-fluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXPKHRVXDAWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)


![{[Chloro(difluoro)methyl]sulfanyl}benzene](/img/structure/B6305560.png)



